molecular formula C11H7BrO B1610732 6-Bromo-1-naphthaldehyde CAS No. 86456-56-6

6-Bromo-1-naphthaldehyde

Cat. No.: B1610732
CAS No.: 86456-56-6
M. Wt: 235.08 g/mol
InChI Key: MWEHPPKJMIZOML-UHFFFAOYSA-N
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Description

6-Bromo-1-naphthaldehyde: is an organic compound with the molecular formula C11H7BrO . It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and an aldehyde group is attached to the first position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-naphthaldehyde typically involves the bromination of 1-naphthaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For instance, the bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-1-naphthaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and dyes .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules. It has been studied for its potential anticancer and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 6-Bromo-1-naphthaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The bromine atom can undergo substitution reactions, allowing the compound to be modified for specific applications .

Molecular Targets and Pathways: In biological systems, this compound may interact with cellular proteins and enzymes, leading to its observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-naphthaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromonaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEHPPKJMIZOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521353
Record name 6-Bromonaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86456-56-6
Record name 6-Bromonaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask fitted with a condenser containing 1-naphthaldehyde (10 g, 64.02 mmol) was added a solution of bromine (3.3 mL, 63.83 mmol) in anhydrous chloroform (15 mL). The reaction mixture was heated under reflux for 3.5, allowed to RT and filtered. The filtrate was washed with water, brine and dried (MgSO4). After evaporation the crude product was purified on silica gel (eluant: hexanes:EtOAc, 98:2) to afford 6-bromo-1-naphthaldehyde 5.5 g (27%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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